5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole

Catalog No.
S3167236
CAS No.
1705933-73-8
M.F
C18H18N2OS2
M. Wt
342.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H...

CAS Number

1705933-73-8

Product Name

5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole

IUPAC Name

1H-indol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone

Molecular Formula

C18H18N2OS2

Molecular Weight

342.48

InChI

InChI=1S/C18H18N2OS2/c21-18(14-3-4-15-13(12-14)5-7-19-15)20-8-6-17(23-11-9-20)16-2-1-10-22-16/h1-5,7,10,12,17,19H,6,8-9,11H2

InChI Key

XPRNTOARWUUOLG-UHFFFAOYSA-N

SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)NC=C4

solubility

not available

5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex heterocyclic compound that merges an indole ring with a thiazepane structure. The indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiazepane component is a seven-membered ring containing both sulfur and nitrogen atoms, specifically substituted with a thiophene group and a carbonyl functionality. This unique structural combination suggests potential biological and pharmacological activities, making it an interesting subject for research in medicinal chemistry and drug development.

Typical of its functional groups:

  • Oxidation: The thiazepane and thiophene rings can undergo oxidation to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to alcohols or amines.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce various functional groups, enhancing its chemical diversity.
  • Cyclization Reactions: The indole moiety may also engage in cyclization reactions, potentially forming additional heterocycles .

Research indicates that compounds similar to 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole exhibit a range of biological activities. These include:

  • Anticancer Properties: Many indole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor progression.
  • Antimicrobial Activity: Compounds containing thiophene and thiazepane structures have demonstrated antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some derivatives are being studied for their potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The synthesis of 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole typically involves multi-step organic reactions:

  • Formation of Thiazepane: A precursor containing sulfur and nitrogen can be cyclized to form the thiazepane ring.
  • Introduction of Thiophene Group: This can be achieved through electrophilic substitution reactions involving thiophene derivatives.
  • Carbonyl Group Addition: This may involve acylation reactions where an acyl chloride or anhydride is reacted with the thiazepane derivative.
  • Indole Formation: The final step often includes cyclization reactions leading to the formation of the indole structure from suitable precursors .

The compound has promising applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for drug development targeting cancer, infections, and inflammation.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Its unique structural properties may allow it to be used in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To test its biological activity against cultured cell lines or isolated proteins.
  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profiles in biological systems .

Several compounds share structural similarities with 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamideContains similar thiazepane structureAnticancer activity
3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazoleBenzoxazole fused with thiazepaneAntimicrobial properties
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-oneChromenone fused with thiazepanePotential anti-inflammatory effects

Uniqueness

The uniqueness of 5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole lies in its specific combination of an indole structure with a thiazepane framework featuring thiophene substitution. This distinct arrangement not only enhances its chemical reactivity but also broadens its potential applications in medicinal chemistry compared to other similar compounds that may lack such intricate structural features .

XLogP3

3.5

Dates

Last modified: 08-18-2023

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